Dihydrocuscohygrine-d6: A Technical Guide for Researchers
Dihydrocuscohygrine-d6: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the chemical properties of Dihydrocuscohygrine-d6, a deuterated analog of the naturally occurring tropane alkaloid, Dihydrocuscohygrine. This document outlines its core chemical data, provides detailed experimental protocols for its quantification, and explores its potential biological significance through an examination of related signaling pathways. Dihydrocuscohygrine-d6 is a valuable tool for various research applications, including pharmacokinetic studies, metabolic profiling, and as an internal standard in mass spectrometry-based bioanalysis.
Core Chemical Properties
Dihydrocuscohygrine-d6 is a stable isotope-labeled form of Dihydrocuscohygrine, an alkaloid found in coca leaves (Erythroxylum coca)[1][2]. The six deuterium atoms provide a distinct mass shift, making it an ideal internal standard for the accurate quantification of the unlabeled parent compound in complex biological matrices.
Table 1: Chemical and Physical Properties of Dihydrocuscohygrine-d6 and its Parent Compound
| Property | Dihydrocuscohygrine-d6 | Dihydrocuscohygrine (Unlabeled) | Cuscohygrine (Precursor) |
| Synonyms | meso-Dihydrocuscohygrine-d6 | 1,3-Bis[(2S)-1-methylpyrrolidin-2-yl]propan-2-ol | 1,3-Bis(1-methylpyrrolidin-2-yl)propan-2-one |
| CAS Number | 1346602-92-3[3] | 58131-40-1[1] | 454-14-8[4][5] |
| Molecular Formula | C₁₃H₂₀D₆N₂O[3] | C₁₃H₂₆N₂O[1] | C₁₃H₂₄N₂O[4] |
| Molecular Weight | 232.4 g/mol [3] | 226.36 g/mol [1] | 224.35 g/mol [4] |
| Accurate Mass | 232.2422[3] | 226.2045 | 224.1889 |
| Physical Form | Not specified; likely an oil or solid | Not specified | Oily liquid[4][5] |
| Melting Point | Not specified | Not specified | Forms a trihydrate with a melting point of 40-41 °C[4][5] |
| Boiling Point | Not specified | Not specified | 118-125 °C at 2 mmHg |
| Solubility | Not specified | Not specified | Soluble in water[4][5] |
| Isotopic Purity | Typically >98% (lot-specific, refer to Certificate of Analysis) | Not applicable | Not applicable |
Experimental Protocols
The quantification of Dihydrocuscohygrine and its deuterated internal standard in biological matrices is most reliably achieved using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This technique offers high sensitivity and selectivity and avoids the thermal degradation that can occur with Gas Chromatography (GC) methods for tropane alkaloids[6][7].
Protocol 1: Quantification of Dihydrocuscohygrine in Human Plasma using LC-MS/MS with Dihydrocuscohygrine-d6 as an Internal Standard
Objective: To determine the concentration of Dihydrocuscohygrine in human plasma samples.
Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
Materials:
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Human plasma (K₂EDTA)
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Dihydrocuscohygrine analytical standard
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Dihydrocuscohygrine-d6 (internal standard)
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Acetonitrile (LC-MS grade)
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Methanol (LC-MS grade)
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Formic acid (LC-MS grade)
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Water (LC-MS grade)
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Solid Phase Extraction (SPE) cartridges (e.g., C18 or mixed-mode cation exchange)
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Centrifuge
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Vortex mixer
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Nitrogen evaporator
Procedure:
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Preparation of Standards and Quality Controls (QCs):
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Prepare stock solutions of Dihydrocuscohygrine and Dihydrocuscohygrine-d6 in methanol.
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Prepare a series of calibration standards by spiking blank human plasma with Dihydrocuscohygrine to achieve a concentration range of 1-1000 ng/mL.
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Prepare QC samples at low, medium, and high concentrations in the same manner.
-
-
Sample Preparation (Solid Phase Extraction):
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To 200 µL of plasma sample, standard, or QC, add 20 µL of the Dihydrocuscohygrine-d6 internal standard working solution (e.g., 500 ng/mL).
-
Vortex mix for 10 seconds.
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Add 400 µL of 0.1% formic acid in water and vortex.
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Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
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Load the sample mixture onto the SPE cartridge.
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Wash the cartridge with 1 mL of water, followed by 1 mL of 20% methanol in water.
-
Elute the analytes with 1 mL of methanol.
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Evaporate the eluate to dryness under a stream of nitrogen at 40 °C.
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Reconstitute the residue in 100 µL of the initial mobile phase.
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-
LC-MS/MS Analysis:
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LC Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).
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Mobile Phase A: 0.1% formic acid in water.
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Mobile Phase B: 0.1% formic acid in acetonitrile.
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Gradient: A suitable gradient to separate the analyte from matrix components (e.g., start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and re-equilibrate).
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Flow Rate: 0.3 mL/min.
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Injection Volume: 5 µL.
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MS Detection: ESI in positive ion mode.
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Scan Type: Multiple Reaction Monitoring (MRM).
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MRM Transitions:
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Dihydrocuscohygrine: Determine precursor and product ions by infusion of the standard.
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Dihydrocuscohygrine-d6: Determine precursor and product ions by infusion of the standard.
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-
Optimize collision energy and other MS parameters for maximum signal intensity.
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-
Data Analysis:
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Integrate the peak areas for both the analyte and the internal standard.
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Calculate the peak area ratio (analyte/internal standard).
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Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards using a weighted linear regression.
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Determine the concentration of Dihydrocuscohygrine in the unknown samples from the calibration curve.
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Workflow for Sample Analysis
Caption: Workflow for the quantification of Dihydrocuscohygrine in plasma.
Biological Context and Signaling Pathways
Dihydrocuscohygrine belongs to the tropane alkaloid family. Many tropane alkaloids are known to exhibit anticholinergic activity by acting as antagonists at muscarinic acetylcholine receptors (mAChRs)[8]. These receptors are G-protein coupled receptors (GPCRs) that mediate the effects of the neurotransmitter acetylcholine in the central and peripheral nervous systems.
The M3 muscarinic receptor, in particular, is coupled to Gq proteins. Its activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This signaling cascade is crucial for various physiological responses, including smooth muscle contraction and glandular secretion[9][10][11]. As a tropane alkaloid, Dihydrocuscohygrine may antagonize this pathway.
Muscarinic M3 Receptor Signaling Pathway
References
- 1. Dihydrocuscohygrine - Wikipedia [en.wikipedia.org]
- 2. Coca - Wikipedia [en.wikipedia.org]
- 3. Dihydrocuscohygrine-d6 | TRC-D448832-2.5MG | LGC Standards [lgcstandards.com]
- 4. Cuscohygrine - Wikipedia [en.wikipedia.org]
- 5. ddescholar.acemap.info [ddescholar.acemap.info]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. akjournals.com [akjournals.com]
- 9. derangedphysiology.com [derangedphysiology.com]
- 10. Muscarinic acetylcholine receptor M3 - Wikipedia [en.wikipedia.org]
- 11. Muscarinic acetylcholine receptor - Wikipedia [en.wikipedia.org]
